Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate: is a quinoline derivative with a bromine atom at the 8th position, a cyano group at the 6th position, and a hydroxyl group at the 4th position. This compound is known for its potential biological and pharmaceutical applications due to its unique structural features.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.
Reaction Conditions: The compound can be synthesized through a multi-step process involving halogenation, cyano group introduction, and esterification.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: Quinoline-6-amine derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis. Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research indicates its potential use in developing anticancer drugs due to its ability to interfere with cell proliferation. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromine and cyano groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways involved in biological processes.
Comparison with Similar Compounds
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar structure but lacks the cyano group at the 6th position.
Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate: Similar structure but lacks the bromine atom at the 8th position.
Uniqueness: The presence of both bromine and cyano groups in Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate makes it distinct, providing unique chemical reactivity and biological activity compared to its analogs.
This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 8-bromo-6-cyano-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c1-2-19-13(18)9-6-16-11-8(12(9)17)3-7(5-15)4-10(11)14/h3-4,6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFQJKWKNJQXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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